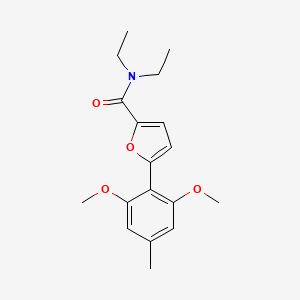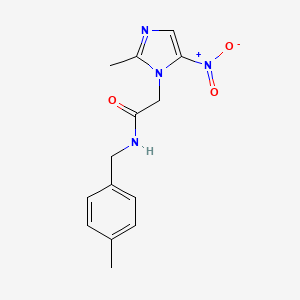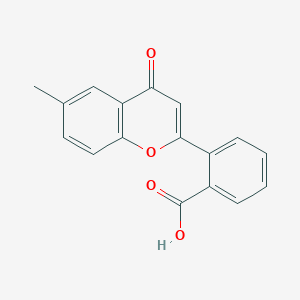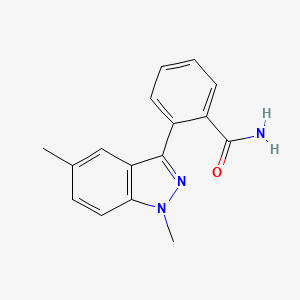
5-(2,6-dimethoxy-4-methylphenyl)-N,N-diethyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related furamide derivatives and complex organic compounds often involves palladium-catalyzed cyclization processes or reactions with specific reagents to introduce functional groups or to construct the furamide backbone. While direct information on the synthesis of this exact compound was not found, studies on similar compounds offer insights into possible synthetic routes. For instance, palladium-catalyzed cyclization has been utilized to synthesize furo[3,2-c]quinolin-4(5H)-ones, showcasing the utility of palladium catalysts in forming complex heterocyclic compounds (Lindahl et al., 2006).
Molecular Structure Analysis
Molecular structure determination is pivotal in understanding the chemical behavior and properties of a compound. Crystal structure analysis through techniques like X-ray crystallography provides detailed insights into the molecular geometry, bonding patterns, and intermolecular interactions. For compounds akin to "5-(2,6-Dimethoxy-4-Methylphenyl)-N,N-Diethyl-2-Furamide," X-ray diffraction studies have elucidated their crystalline structures, offering a basis for predicting structural aspects of this compound (Stepina et al., 2015).
Chemical Reactions and Properties
Chemical reactivity and properties of furamide derivatives are influenced by their molecular structure. The presence of dimethoxy and methyl groups can affect the electron density across the molecule, influencing its reactivity in substitution reactions, polymerization, and other chemical transformations. Research on similar structures highlights the potential for enzymatic synthesis and the modification of polymers to achieve desired physical and chemical properties (Jiang et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for the practical application of chemical compounds. Studies on related compounds have shown that modifications in the molecular structure can significantly alter these properties, affecting their utility in material science and pharmaceutical applications. The incorporation of specific functional groups can enhance solubility and thermal stability, making the compound more suitable for specific uses (Akutsu et al., 1998).
Chemical Properties Analysis
The chemical properties of furamide derivatives, including acidity, basicity, and reactivity towards various reagents, are key to their application in synthesis and material development. Research on analogous compounds has explored their reactivity patterns, providing insights into potential chemical behaviors and applications of "5-(2,6-Dimethoxy-4-Methylphenyl)-N,N-Diethyl-2-Furamide" in organic synthesis and as intermediates in the development of novel materials and drugs (Matiichuk et al., 2020).
Propiedades
IUPAC Name |
5-(2,6-dimethoxy-4-methylphenyl)-N,N-diethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-6-19(7-2)18(20)14-9-8-13(23-14)17-15(21-4)10-12(3)11-16(17)22-5/h8-11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBDFKXCDXDRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(O1)C2=C(C=C(C=C2OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5657707.png)
![6-allyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5657711.png)

![(1R*,5R*)-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5657718.png)

![N-cyclopropyl-3-[5-(5-methoxy-2-furoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5657730.png)
![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5657738.png)
![5-isobutyl-1'-(5-methoxy-2-furoyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5657759.png)
![N-(3,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5657770.png)



![ethyl 2-[(N,N-diethylglycyl)amino]-4-phenyl-3-thiophenecarboxylate oxalate](/img/structure/B5657787.png)
![5-[2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5657798.png)